(99m)-Tc-CPI
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H54N6O12Tc |
|---|---|
Molecular Weight |
859.8 g/mol |
IUPAC Name |
methyl 2-isocyano-2-methylpropanoate;technetium |
InChI |
InChI=1S/6C6H9NO2.Tc/c6*1-6(2,7-3)5(8)9-4;/h6*1-2,4H3; |
InChI Key |
JECHAWIBZCKPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].[Tc] |
Origin of Product |
United States |
Synthesis and Radiochemical Characterization of 99m Tc Cpi Analogues
Organic Synthesis of Functionalized Isonitrile Ligands for (99m)-Tc-CPI Formation
The development of effective ⁹⁹ᵐTc radiopharmaceuticals hinges on the design and synthesis of appropriate ligands that can form stable complexes with the technetium core. For isonitrile-based complexes, the isonitrile group (-C≡N) acts as a monodentate ligand, capable of strongly coordinating to technetium, often in a +1 oxidation state, to form hexakis-isonitrile complexes, such as [Tc(CNR)₆]⁺ unsri.ac.idiaea.orgmdpi.com. The synthesis of these ligands involves creating organic molecules featuring one or more isonitrile functionalities, often incorporating additional structural elements to modulate lipophilicity, charge, biodistribution, and target specificity unm.edu.
The organic synthesis of functionalized isonitrile ligands typically follows established organic chemistry methodologies. Key steps may include:
Nitrile Formation: Converting a primary amine or alcohol precursor into a nitrile group. Common methods involve dehydration of amides or reaction of alkyl halides with cyanide salts.
Isonitrile Synthesis: The direct synthesis of isonitriles from primary amines can be achieved through various routes, such as the dehydration of formamides or the reaction of amines with chloroform (B151607) and a base. For radiopharmaceutical applications, the stability and handling of the isonitrile ligand are critical. Many isonitriles are volatile and can be unstable.
Functionalization: Introducing specific functional groups (e.g., ether, alkyl, aryl, or more complex moieties) onto the isonitrile backbone is crucial for tailoring the physicochemical and biological properties of the final ⁹⁹ᵐTc complex unm.edu. For example, the methoxyisobutyl group in methoxyisobutylisonitrile (MIBI) contributes to the lipophilicity required for myocardial uptake iaea.org. Similarly, ligands are designed with specific side chains to target particular biological receptors or pathways, as seen in folate receptor-targeting isonitrile complexes nih.gov.
Preparation of Metal Adducts: To facilitate handling and improve stability, isonitrile ligands are often converted into stable copper(I) or zinc(II) adducts prior to radiolabeling. For instance, copper(I) salts like [Cu(MIBI)₄]BF₄ or [Cu(TMCHI)₄]BF₄ are synthesized and used as precursors for ⁹⁹ᵐTc complexation nih.govresearchgate.netgoogle.comnih.gov.
The synthesis of these ligands requires careful control of reaction conditions to ensure purity and yield, as impurities can affect the subsequent radiolabeling process and the quality of the final radiopharmaceutical.
Radiosynthesis Methodologies for this compound Complexes
The preparation of ⁹⁹ᵐTc-isonitrile complexes involves the coordination of the ⁹⁹ᵐTc radionuclide with the synthesized isonitrile ligands. This process typically utilizes a "cold kit" approach, where a lyophilized mixture of the ligand and other necessary reagents is reconstituted with the ⁹⁹ᵐTc eluate from a generator.
Ligand Complexation and Technetium Coordination Chemistry
The complexation reaction typically involves the reduction of pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻), which is in the +7 oxidation state, to a lower oxidation state (often +1) that can coordinate with the ligands. Common reducing agents used in these kits include stannous chloride (SnCl₂) or other mild reducing agents like cysteine or mannitol (B672) mdpi.comgoogle.com. The reaction mechanism generally proceeds via the dissociation of the copper or zinc from the ligand adduct, followed by the coordination of ⁹⁹ᵐTc to the isonitrile ligands. For example, a common method involves reacting a copper isonitrile adduct with ⁹⁹ᵐTcO₄⁻ in the presence of a reducing agent google.com.
Optimization of Radiolabeling Conditions
Optimizing the radiolabeling conditions is paramount to achieving high radiochemical yields and purity, which are essential for clinical use. Key parameters that are typically optimized include:
pH: The pH of the reaction mixture can significantly influence the stability of the technetium species and the ligands, as well as the efficiency of the reduction and complexation steps.
Temperature: While some reactions proceed efficiently at room temperature, others may require elevated temperatures (e.g., 100 °C) to ensure complete complexation or to facilitate the dissociation of metal adducts mdpi.comgoogle.com.
Reaction Time: Sufficient time must be allowed for the reduction and coordination reactions to reach completion. Typical reaction times can range from 10 to 45 minutes mdpi.comgoogle.com.
Concentration of Reagents: The concentrations of the ligand, reducing agent, and buffer components are critical for maximizing yield and minimizing the formation of unwanted byproducts.
Reducing Agent: The choice and amount of reducing agent are crucial for efficiently reducing Tc(VII) to the active oxidation state for complexation.
Eluent Volume and Activity: The volume and activity of the ⁹⁹ᵐTc eluate added to the kit can impact the final concentration of the radiopharmaceutical and the specific activity.
The use of pre-formed copper or zinc adducts of the isonitrile ligands simplifies the labeling process and often leads to reproducible results with high yields nih.govresearchgate.netgoogle.comnih.gov.
Radiochemical Purity Assessment of this compound
Ensuring the radiochemical purity of the synthesized ⁹⁹ᵐTc-isonitrile complex is a critical quality control measure. Radiochemical purity refers to the proportion of the total radioactivity present in the desired radiolabeled form. Impurities can include unreacted ⁹⁹ᵐTcO₄⁻ (free pertechnetate), hydrolyzed Tc species (e.g., Tc₂O₃), or other radiolabeled byproducts.
Standard analytical techniques employed for assessing the radiochemical purity of ⁹⁹ᵐTc-isonitrile complexes include:
Thin-Layer Chromatography (TLC): TLC is a rapid method for separating radiochemical species based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase (solvent system). Different solvent systems are used to resolve free pertechnetate, hydrolyzed Tc, and the desired complex mdpi.com.
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and quantitative analysis compared to TLC. Reversed-phase HPLC is commonly used, employing specific mobile phases to separate the complex from impurities nih.govmdpi.com. The eluent is monitored using a radioactivity detector.
Paper Chromatography (PC): Similar to TLC, PC separates radiochemicals based on their differential adsorption and solubility on paper.
Extraction Methods: Solvent extraction can be used to separate the lipophilic ⁹⁹ᵐTc complex from hydrophilic impurities like free pertechnetate.
High radiochemical purity, typically exceeding 95%, is generally required for clinical applications nih.gov.
In Vitro Radiochemical Stability of this compound Complexes
In vitro stability studies are performed to assess the integrity of the ⁹⁹ᵐTc-isonitrile complex under conditions that mimic physiological environments. This is crucial for ensuring that the complex remains intact during storage and after administration, preventing the release of free ⁹⁹ᵐTc that could lead to non-specific uptake and inaccurate imaging.
Stability is typically evaluated by incubating the radiolabeled complex in various biological matrices at physiological temperature (e.g., 37 °C) for defined periods. Common incubation media include:
Saline: To assess stability in a simple buffered aqueous environment.
Human Plasma or Serum: To evaluate stability in the presence of biological components like proteins, which can interact with the complex.
Urine or Bile: To assess stability in excretory fluids.
After incubation, the radiochemical purity of the samples is re-assessed using chromatographic methods (TLC or HPLC). A stable complex will maintain a high percentage of its initial radiochemical purity over time, with minimal formation of free pertechnetate or other degradation products. For example, some ⁹⁹ᵐTc-isonitrile complexes exhibit good stability in plasma, with minimal dissociation of the radiolabel nih.govnih.gov.
Comparative Analysis with Rhenium Homologues and Cold Technetium-99 (B83966) Analogues
Comparative studies using rhenium (Re) analogues and cold technetium-99 (⁹⁹Tc) are valuable for confirming the structure and understanding the chemistry of ⁹⁹ᵐTc-isonitrile complexes.
Rhenium Homologues: Rhenium, being in the same group (Group 7) as technetium, exhibits similar coordination chemistry. Therefore, synthesizing and characterizing the corresponding rhenium complexes (e.g., [Re(CNR)₆]⁺) using stable rhenium isotopes can provide strong evidence for the proposed structure of the ⁹⁹ᵐTc complexes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be applied to these rhenium analogues, and the spectral data can be correlated with the ⁹⁹ᵐTc complexes mdpi.com. Comparing the chromatographic behavior (e.g., HPLC retention times) of the ⁹⁹ᵐTc complex with its rhenium analogue also serves as a method for structural verification mdpi.com.
Cold Technetium-99 (⁹⁹Tc) Analogues: Technetium-99 is the stable end-product of ⁹⁹ᵐTc decay and is readily available. Synthesizing complexes with ⁹⁹Tc allows for more extensive characterization using techniques that are not feasible with the short-lived ⁹⁹ᵐTc, such as X-ray crystallography, which can definitively determine the molecular structure. Furthermore, ⁹⁹Tc complexes can be used in studies to elucidate reaction mechanisms or to evaluate stability over longer periods without the constraints of radioactive decay. The chemical properties of ⁹⁹Tc complexes are generally analogous to those of their ⁹⁹ᵐTc counterparts, making them useful surrogates for developing and optimizing radiolabeling procedures and for understanding the fundamental coordination chemistry unm.eduillinois.edu.
These comparative studies are essential for validating the synthetic routes, confirming the coordination environment, and ensuring the structural integrity of the ⁹⁹ᵐTc-isonitrile complexes intended for diagnostic imaging.
Compound List:
Technetium-99m (⁹⁹ᵐTc)
Methoxyisobutylisonitrile (MIBI)
3,3,5-trimethyl cyclohexylisonitrile (TMCHI)
Rhenium (Re)
Technetium-99 (⁹⁹Tc)
Preclinical Biological Evaluation of 99m Tc Cpi
In Vivo Pharmacokinetic and Biodistribution Studies in Animal Models
Selection and Justification of Relevant Animal Models for (99m)-Tc-CPI Evaluation
The selection of appropriate animal models is crucial for preclinical evaluation to predict how a radiopharmaceutical will behave in humans. While specific justifications for (99m)Tc-CPI are not detailed in the provided search results, general principles apply. Rodent models, such as rats and mice, are commonly used due to their availability, established genetic backgrounds, and ease of handling for biodistribution studies nih.gov. These models allow for initial assessments of organ uptake and excretion kinetics. Larger animals, like rabbits or guinea pigs, may be used for more detailed pharmacokinetic studies or to investigate interspecies variations, as their physiology can sometimes more closely mimic human responses snmjournals.orgnih.govmit.edu. The choice of animal model is often guided by the intended target organ or biological process the radiotracer is designed to image. For instance, studies involving myocardial perfusion agents have utilized guinea pigs and rats to understand uptake and washout mechanisms nih.govsnmjournals.orgoup.com.
Organ-Specific Biodistribution Profiles of this compound
Biodistribution studies aim to quantify the amount of radioactivity in various organs and tissues over time after administration. While specific quantitative data for (99m)Tc-CPI are not directly presented in a consolidated table across the provided snippets, general trends for technetium-labeled isonitrile complexes, which include (99m)Tc-CPI, indicate a pattern of uptake. For example, technetium-99m-MIBI (a related compound) shows good myocardial uptake, with significant accumulation also observed in the liver and kidneys, and rapid clearance from the blood oup.comresearchgate.netiaea.org. Studies with (99m)Tc-CPI itself have indicated myocardial localization, with some reports noting moderate washout from the heart and rapid hepatobiliary clearance nih.govnih.gov. Other related technetium complexes, like (99m)Tc-mannan, show prominent accumulation in the kidneys and liver nih.gov.
Table 1: Representative Biodistribution Trends for Technetium-99m Isonitrile Complexes (General)
| Organ | Typical Uptake Trend | Notes |
| Heart | Good | High uptake, especially for myocardial perfusion agents. |
| Liver | Moderate to High | Significant accumulation, often with subsequent hepatobiliary excretion. |
| Kidneys | Moderate to High | Involved in excretion, can show significant accumulation. |
| Blood | Rapid Clearance | Generally clears quickly from circulation. |
| Lungs | Low to Moderate | Variable uptake depending on the specific compound. |
| Spleen | Low to Moderate | Variable uptake. |
| Bladder | Variable | Accumulation can occur as part of urinary excretion. |
Clearance Pathways and Excretion Kinetics of this compound
The clearance of (99m)Tc-CPI from the body is a critical aspect of its pharmacokinetic profile. Studies suggest that (99m)Tc-CPI undergoes rapid hepatobiliary excretion nih.govnih.gov. This means that the compound is primarily eliminated through the liver and into the bile, subsequently being excreted in the feces. Other technetium complexes, such as (99m)Tc-mannan, also show renal and hepatobiliary excretion routes nih.gov. For related compounds like (99m)Tc-MIBI, renal elimination is also noted, with approximately 20% of the activity excreted within the first 3 hours post-injection iaea.org. The rapid hepatobiliary clearance of (99m)Tc-CPI is considered a favorable characteristic for imaging, as it helps reduce background activity in other tissues over time nih.gov.
Impact of Ligand Modifications on In Vivo Biodistribution
Modifications to the ligand structure of technetium radiotracers can significantly alter their in vivo biodistribution. For technetium isonitrile complexes, changes in the lipophilicity and charge of the ligand can influence their uptake in specific tissues, such as the myocardium, and their clearance pathways snmjournals.orgmit.edusnmjournals.org. For example, the development of various (99m)Tc-isonitrile complexes aimed to optimize myocardial uptake and retention while minimizing non-target organ accumulation oup.comiaea.orgsnmjournals.org. Studies have explored different ester groups and structural isomers of isonitrile ligands to fine-tune their pharmacokinetic properties, including their interactions with cellular transport mechanisms and their susceptibility to metabolic hydrolysis mit.edunih.gov. These modifications are essential for improving target-to-background ratios and enhancing image quality.
Metabolism and Identification of Metabolites of this compound
The metabolism of (99m)Tc-CPI involves enzymatic hydrolysis, particularly of its terminal ester groups nih.gov. This hydrolysis can occur at different rates in various biological compartments, such as blood and specific organs like the heart, liver, and kidneys nih.gov. HPLC analysis has been used to identify retained radioactive products in tissues, indicating that a significant portion of the activity in atrial tissue, for example, remains as the intact (99m)Tc-CPI complex nih.gov. However, washout from the heart has been associated with hydrolysis, producing a neutral compound that is no longer retained by myocardial tissue nih.gov. The identification of these metabolites and the understanding of their formation pathways are vital for elucidating the compound's pharmacokinetics and its in vivo behavior.
Preclinical Molecular Imaging Applications with this compound
(99m)Tc-CPI has been investigated as a myocardial perfusion imaging agent. Its favorable characteristics, such as good myocardial uptake and relatively rapid clearance from background tissues, make it suitable for Single-Photon Emission Computed Tomography (SPECT) imaging oup.comiaea.orgnih.gov. SPECT imaging allows for the visualization of blood flow to the heart muscle, which is crucial for diagnosing conditions like coronary artery disease iaea.orgnih.gov. Studies have compared (99m)Tc-CPI with Thallium-201 (Tl-201), another common myocardial perfusion agent, finding comparable results in detecting myocardial ischemia and coronary artery disease nih.gov. The compound's slow myocardial clearance and lack of redistribution, while requiring techniques like reinjection at rest to differentiate ischemia from infarction, also contribute to its utility in imaging nih.gov.
Single Photon Emission Computed Tomography (SPECT) Imaging in Animal Models
Preclinical SPECT imaging is a crucial modality for evaluating the biodistribution and pharmacokinetic properties of radiolabeled compounds in small laboratory animals, such as mice and rats technion.ac.ilwikipedia.org. Dedicated small-animal SPECT systems have been developed with resolutions significantly higher than clinical systems, often achieving sub-millimeter resolution, which is essential for detailed anatomical and functional imaging technion.ac.ilwikipedia.org. These systems utilize gamma-emitting radiotracers, commonly labeled with isotopes like Technetium-99m (Tc-99m), Iodine-123 (I-123), or Thallium-201 (Tl-201) wikipedia.org.
Assessment of Myocardial Perfusion Imaging Potential in Preclinical Models
The potential of this compound as a myocardial perfusion imaging (MPI) agent is primarily derived from its observed pharmacokinetic properties. Studies have indicated that this radiotracer exhibits slow myocardial clearance and, notably, no significant myocardial redistribution nih.gov. Myocardial redistribution, where a tracer initially taken up in ischemic regions moves to normally perfused areas over time, is a characteristic of agents like Thallium-201 and is vital for differentiating between ischemia and infarction. The absence of redistribution in this compound suggests it may primarily delineate areas of fixed defects (infarction) or potentially indicate perfusion at the time of injection without subsequent dynamic changes.
Furthermore, this compound demonstrates rapid clearance from background tissues, with background activity reported to be reduced to approximately 20% of the initial activity after 3 hours nih.gov. This rapid clearance from non-target organs is advantageous for SPECT imaging, as it improves the signal-to-noise ratio and enhances the visualization of myocardial uptake. These characteristics—slow myocardial clearance and rapid background clearance without redistribution—position this compound as a tracer whose primary utility in MPI might lie in assessing perfusion at a specific time point, potentially offering a different diagnostic profile compared to tracers that exhibit redistribution.
Table 1: Key Pharmacokinetic Properties of this compound Relevant to Myocardial Perfusion Imaging
| Property | Description | Reference |
| Myocardial Clearance | Slow | nih.gov |
| Myocardial Redistribution | No | nih.gov |
| Background Clearance | Rapid (e.g., ~20% of initial activity remaining after 3 hours via hepatobiliary system) | nih.gov |
Comparative Preclinical Imaging Performance with Established Myocardial Tracers
Established myocardial perfusion tracers, such as Thallium-201 (Tl-201) and Technetium-99m sestamibi (Tc-99m sestamibi), serve as benchmarks for evaluating new agents unm.eduanatoljcardiol.com. Tl-201 is known for its ability to demonstrate redistribution, aiding in the assessment of myocardial viability unm.edu. Tc-99m sestamibi, on the other hand, offers superior physical imaging characteristics due to the higher energy photons emitted by Tc-99m and a shorter physical half-life compared to Tl-201 unm.educore.ac.uk.
Clinical studies have indicated a high degree of agreement between this compound and Tl-201 in detecting segmental myocardial ischemia and fixed defects, with reported agreement in 93% of left ventricular segments nih.gov. Additionally, an excellent correlation was observed between this compound and Tl-201 for the detection of coronary artery disease (CAD) in a clinical setting, with 18 out of 22 patients showing concordant results nih.gov. While these findings are from clinical evaluations, they provide valuable insights into the potential performance of this compound when considered for preclinical assessment.
The comparative performance metrics highlight that this compound demonstrates a strong correlation with Tl-201 in identifying perfusion abnormalities. However, the absence of redistribution in this compound distinguishes it from Tl-201, suggesting a different role in differentiating ischemia from infarction or assessing myocardial viability. In comparison to Tc-99m sestamibi, which also exhibits minimal redistribution but has favorable imaging properties, this compound's specific advantages and disadvantages would need to be elucidated through direct preclinical comparative studies.
Table 2: Clinical Comparative Performance of this compound vs. Thallium-201 (Indicative of Preclinical Potential)
| Parameter | This compound | Thallium-201 | Agreement/Correlation | Reference |
| Detection of Myocardial Ischemia/Fixed Defects | High agreement | N/A | 93% of segments | nih.gov |
| Detection of Coronary Artery Disease (CAD) | Excellent correlation | N/A | 18/22 patients | nih.gov |
Compound Name List:
this compound
Tc-99m carbomethoxyisopropylisonitrile (CPI)
Thallium-201 (Tl-201)
Technetium-99m sestamibi (Tc-99m sestamibi)
Technetium-99m tetrofosmin (B1683114) (Tc-99m tetrofosmin)
Technetium-99m teboroxime (Tc-99m teboroxime)
Structure Activity Relationship Sar and Computational Studies of 99m Tc Cpi
Elucidation of Structural Determinants for (99m)-Tc-CPI Biological Activity
The biological activity and biodistribution of (99m)Tc-CPI are intrinsically linked to its chemical structure, particularly the nature of the isonitrile ligands coordinated to the technetium core. (99m)Tc-CPI, specifically hexakis(carbomethoxyisopropylisonitrile)technetium(I), is characterized as a cationic and highly lipophilic complex mit.edusnmjournals.org. These physiochemical properties are critical determinants of its biological fate. Studies have indicated that (99m)Tc-CPI exhibits avid accumulation in normal myocardium, a desirable trait for a myocardial perfusion imaging agent snmjournals.orgsnmjournals.org. Furthermore, it demonstrates slow myocardial clearance and a lack of redistribution into ischemic regions over time, suggesting stable retention within viable myocardial tissue nih.gov. The rapid clearance from background tissues, such as the lungs and liver, is also a crucial structural-dependent characteristic that enhances image quality by improving the target-to-background ratio snmjournals.org. Research comparing different isonitrile complexes has shown that alterations in the isonitrile ligand structure can significantly influence these biodistribution patterns snmjournals.org. For instance, the development of subsequent isonitrile agents like (99m)Tc-MIBI aimed to further optimize these properties, such as achieving even faster lung and liver clearance while maintaining myocardial uptake snmjournals.org.
Design Principles for Novel this compound Derivatives based on SAR Analysis
Structure-activity relationship (SAR) analysis of technetium isonitrile complexes, including (99m)Tc-CPI, has provided foundational principles for the design of novel derivatives with enhanced pharmacological profiles. The progression from earlier isonitrile complexes, such as (99m)Tc-TBI, to (99m)Tc-CPI and subsequently to (99m)Tc-MIBI exemplifies this design strategy. Early isonitrile complexes, while showing myocardial uptake, suffered from disadvantages such as redistribution, high lung uptake, and slow liver clearance snmjournals.org. SAR studies revealed that modifying the alkyl or ester groups on the isonitrile ligand could mitigate these drawbacks. The introduction of specific substituents, as seen in the carbomethoxyisopropyl group of (99m)Tc-CPI, was aimed at optimizing lipophilicity and charge distribution to achieve better myocardial retention and faster clearance from non-target organs snmjournals.orgsnmjournals.org. The design principles derived from these studies emphasize tuning the electronic and steric properties of the isonitrile ligands to:
Enhance Myocardial Uptake and Retention: Ligands that promote stable complex formation and appropriate lipophilicity contribute to sustained myocardial accumulation.
Reduce Non-Target Organ Accumulation: Modifications that decrease lipophilicity or alter charge can lead to faster clearance from the liver and lungs, thereby improving image contrast.
Minimize Redistribution: Structural features that promote strong, non-dissociating binding to myocardial cells are crucial for accurate perfusion assessment.
These principles guide the synthesis of new technetium isonitrile derivatives, aiming for improved diagnostic accuracy and patient outcomes snmjournals.org.
Theoretical Modeling and Simulation Approaches in this compound Research
While direct evidence of extensive theoretical modeling and simulation studies specifically focused on (99m)Tc-CPI is not detailed in the provided search results, computational approaches are integral to modern radiopharmaceutical development. For compounds like (99m)Tc-CPI, theoretical modeling can be employed to:
Predict Ligand-Receptor Interactions: Molecular docking simulations can help elucidate how the (99m)Tc-CPI complex interacts with cellular targets or membranes, providing insights into its uptake mechanism.
Evaluate Physicochemical Properties: Quantum mechanical calculations can predict parameters such as molecular geometry, charge distribution, and dipole moments, which are critical for understanding lipophilicity and potential interactions.
Simulate Biodistribution: Pharmacokinetic modeling, often informed by in silico predictions and experimental data, can simulate the temporal distribution of the radiotracer within the body, aiding in dose estimation and optimization of imaging protocols.
Design Novel Derivatives: Computational chemistry can screen virtual libraries of potential ligand modifications, predicting their binding affinities and pharmacokinetic profiles before synthesis, thus accelerating the drug discovery process.
Although not explicitly detailed for (99m)Tc-CPI in the retrieved literature, the broader field of radiopharmaceutical research extensively utilizes these computational tools to complement experimental SAR studies and accelerate the development of new imaging agents mdpi.comnih.govacs.org.
Correlation of Physiochemical Parameters (e.g., Lipophilicity) with Biodistribution
A significant body of research has established a strong correlation between the physiochemical properties of technetium radiopharmaceuticals and their biodistribution patterns. For (99m)Tc-labeled isonitrile complexes, lipophilicity is a key parameter influencing their behavior.
Lipophilicity and Myocardial Uptake: Highly lipophilic complexes, such as (99m)Tc-CPI, tend to cross cell membranes more readily, contributing to their accumulation in lipophilic environments like the myocardium mit.edusnmjournals.org. However, excessive lipophilicity can lead to non-specific binding in tissues like the liver and lungs, or increased brain uptake, which can be undesirable for myocardial imaging.
Lipophilicity and Non-Target Organ Accumulation: Studies on related technetium complexes have demonstrated correlations between lipophilicity and accumulation in organs like the lungs and brain. For instance, research on 99mTc-DADT complexes indicated that more lipophilic epimers showed increased brain uptake, with a parabolic relationship observed between partition coefficients and brain uptake, while lung accumulation showed a linear correlation with lipophilicity nih.gov. Similarly, other studies have noted a significant positive correlation between lipophilicity and biodistribution for various 99mTc complexes researchgate.netiaea.org.
The optimal lipophilicity for myocardial perfusion agents strikes a balance, enabling sufficient myocardial uptake without causing excessive accumulation in organs that would interfere with cardiac imaging.
Summary of Lipophilicity-Biodistribution Correlations in Technetium Complexes
| Physiochemical Parameter | Biological Parameter Correlated | Type of Correlation Observed | Reference(s) |
| Lipophilicity | Lung Accumulation | Linear correlation | nih.gov |
| Lipophilicity | Brain Uptake | Parabolic curve | nih.gov |
| Lipophilicity | Myocardial Uptake | Positive correlation (enables membrane crossing) | mit.edusnmjournals.orgresearchgate.net |
| Lipophilicity | Liver/Lung Accumulation | Increased accumulation with higher lipophilicity (non-specific) | snmjournals.orgresearchgate.net |
This understanding of how structural features translate into physiochemical properties and subsequently influence biodistribution is crucial for the rational design and optimization of (99m)Tc-based radiopharmaceuticals.
Future Directions and Translational Research Potential for 99m Tc Cpi
Methodological Advancements in Technetium-99m Radiopharmaceutical Development
The field of 99mTc radiopharmaceutical development has seen continuous innovation, aiming to improve labeling efficiency, radiochemical purity, stability, and ease of preparation iaea.orgiaea.org. For compounds like (99m)-Tc-CPI, future translational research can leverage these advancements to refine existing applications or explore new ones. Key methodological advancements include:
Automated Synthesis Platforms: The development of automated synthesis modules has significantly improved the reproducibility and safety of radiopharmaceutical preparation, reducing radiation exposure to personnel and ensuring high-quality products iaea.orgiaea.org. Future applications could involve adapting these platforms for the rapid and reliable synthesis of this compound analogs or related isonitrile complexes, potentially for different target tissues.
Novel Labeling Kits and Bifunctional Chelators: The evolution from simple "shake-and-bake" kits to sophisticated bifunctional chelator systems has enabled the conjugation of 99mTc to a wider array of targeting molecules, including peptides, antibodies, and small molecules iaea.orgiaea.orgresearchgate.net. Research into new chelating agents that provide higher labeling yields, greater in vivo stability, and specific targeting capabilities could be applied to design next-generation isonitrile-based agents or to modify the this compound structure for improved biodistribution or target specificity.
Enhanced Quality Control and Validation: Advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, allow for more rigorous quality control, ensuring higher radiochemical purity and stability of 99mTc radiopharmaceuticals researchgate.net. These improved validation methods are crucial for the successful translation of any radiopharmaceutical from preclinical studies to clinical use.
Emerging Concepts in Radiochemistry and Ligand Design for Diagnostic Agents
The design of effective radiopharmaceuticals relies heavily on innovative radiochemistry and sophisticated ligand design principles, particularly for 99mTc, which offers a versatile coordination chemistry iaea.orgresearchgate.net. Emerging concepts in these areas hold significant promise for the future development and application of compounds related to this compound.
Advanced Ligand Design for Specific Targeting: Ligand design has moved beyond simple affinity to incorporate principles of pharmacokinetics, biodistribution, and target engagement. For 99mTc complexes, this includes designing ligands that exhibit rapid clearance from non-target tissues, enhanced binding affinity and selectivity for specific biomarkers, and improved stability within the biological milieu. Future research could focus on modifying the isonitrile ligand structure of this compound to target different biological pathways or receptors, potentially expanding its utility beyond cardiovascular imaging. For instance, incorporating specific functional groups could enhance cellular uptake or alter the clearance profile.
Radiolabeling Stability and Efficiency: Achieving high radiochemical yields and ensuring the in vivo stability of the 99mTc-ligand complex are paramount. Research into new coordination chemistries and chelating systems for 99mTc aims to overcome limitations such as de-labeling or the formation of unwanted byproducts. For this compound, exploring alternative coordination environments or ligand modifications could lead to more robust complexes with improved pharmacokinetic properties.
Development of Multi-modal Imaging Agents: The integration of 99mTc with other imaging modalities, such as fluorescence or MRI contrast agents, is an emerging trend. While this compound itself is a SPECT agent, future research could explore conjugating its targeting motif or related structures to other imaging probes to create multi-modal agents for comprehensive diagnostic assessment.
Prospects for Enhanced Imaging Specificity and Diagnostic Utility
The ultimate goal of radiopharmaceutical development is to improve imaging specificity and diagnostic utility, enabling earlier and more accurate disease detection and management. The insights gained from this compound's development and the advancements in 99mTc radiochemistry offer several prospects for enhancing these aspects.
Improved Target-to-Background Ratios: A key challenge in nuclear medicine imaging is achieving high target-to-background ratios for clear visualization of pathology. For this compound, studies noted its rapid clearance from background tissues, which contributed to good image quality nih.gov. Future research could focus on further optimizing this by designing ligands with even more specific binding to target tissues and faster clearance from non-target organs, thereby reducing background noise and improving the detection of subtle lesions.
Quantitative Imaging and Personalized Medicine: The development of quantitative SPECT imaging techniques allows for more precise measurement of radiotracer uptake, which can be crucial for monitoring disease progression or therapeutic response iaea.org. Future efforts could focus on developing this compound analogs that are amenable to accurate quantification, thereby enabling personalized treatment strategies and more objective patient management.
Exploration of New Therapeutic Applications: While this compound was developed for diagnostic imaging, the principles of isonitrile complexation and the targeting strategies employed could potentially be adapted for therapeutic applications. By pairing similar targeting ligands with therapeutic radionuclides (e.g., beta- or alpha-emitters), theranostic agents could be developed. This would allow for simultaneous diagnosis and targeted therapy, representing a significant translational leap.
Q & A
Q. How can machine learning improve the interpretation of (99m)Tc-CPI imaging data in heterogeneous patient populations?
- Methodological Answer : Train convolutional neural networks (CNNs) on annotated SPECT datasets to automate defect detection. Use k-fold cross-validation to assess model accuracy and SHAP values to interpret feature importance .
Data Analysis & Contradiction Resolution
Q. What statistical approaches resolve contradictions in (99m)Tc-CPI biodistribution data across preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
